2-(benzylideneamino)-4-nitrophenol

Description

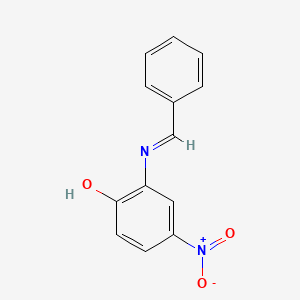

2-(Benzylideneamino)-4-nitrophenol is a Schiff base derivative formed via the condensation of 4-nitrophenol with benzaldehyde derivatives. Its structure comprises a nitro group (-NO₂) at the para position of the phenolic ring and a benzylideneamino group (-N=CH-C₆H₅) at the ortho position. This compound has garnered attention in medicinal chemistry due to its inhibitory activity against DNA ligases, particularly as part of the inhibitor L189, which targets DNA ligases I, III, and IV . Its synthesis typically involves solvent-free or mild conditions, as seen in analogous compounds, to achieve high yields and purity .

Spectroscopic studies (e.g., NMR, MS) and crystallographic analyses highlight its planar geometry and conjugation between the imine and aromatic systems, which are critical for bioactivity .

Properties

CAS No. |

3230-49-7 |

|---|---|

Molecular Formula |

C13H10N2O3 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

2-(benzylideneamino)-4-nitrophenol |

InChI |

InChI=1S/C13H10N2O3/c16-13-7-6-11(15(17)18)8-12(13)14-9-10-4-2-1-3-5-10/h1-9,16H |

InChI Key |

NNTURZUKNVOWBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylideneamino)-4-nitrophenol typically involves the condensation of 4-nitro-2-aminophenol with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to yield 4-amino-2-{[(e)-phenylmethylidene]amino}phenol.

Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Reduction: 4-Amino-2-{[(e)-phenylmethylidene]amino}phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(benzylideneamino)-4-nitrophenol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylideneamino)-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

DNA Ligase Inhibitors

2-(Benzylideneamino)-4-nitrophenol (L189) is compared to other DNA ligase inhibitors identified via computational screening (Table 1):

Table 1: DNA Ligase Inhibitors and Selectivity

Key Findings :

- Substituent Effects: L189’s benzylideneamino group broadens its inhibition spectrum compared to L82 (dibromo-methylphenyl substituent) and L67 (pyridazinone core), which are selective for fewer ligases.

- Mechanistic Insight : The planar imine structure in L189 facilitates binding to multiple ligase active sites, while bulky substituents in L82 restrict selectivity .

Nitrophenol Derivatives and Toxicity

4-Nitrophenol is a common metabolite of pesticides (e.g., methyl parathion) and a structural component of this compound. Comparisons with isomers highlight differences in toxicity and biomarkers (Table 2):

Table 2: Nitrophenol Isomers and Toxicokinetics

Key Findings :

- Biomarker Challenges: Urinary 4-nitrophenol cannot distinguish between direct exposure and pesticide metabolism, complicating toxicity assessments .

- Bioactivation: The benzylideneamino group in L189 may slow hydrolysis to 4-nitrophenol, reducing acute toxicity compared to free 4-nitrophenol .

Key Findings :

Fluorinated Analogues and Spectroscopic Properties

Fluorine substitution on the benzylideneamino group alters electronic properties. A study comparing (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol and its 3-fluoro isomer revealed:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.